![molecular formula C10H10BrN3O B1467472 {1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1249727-30-7](/img/structure/B1467472.png)
{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Vue d'ensemble
Description
The compound “{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule that contains a 1,2,3-triazole ring, a bromophenyl group, and a methanol group. The 1,2,3-triazole ring is a five-membered aromatic heterocycle, which consists of two carbon atoms and three nitrogen atoms . The bromophenyl group is a phenyl ring (a six-membered aromatic ring of carbon atoms) with a bromine atom attached . The methanol group consists of a carbon atom bonded to three hydrogen atoms and one hydroxyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a type of reaction commonly used to synthesize 1,2,3-triazoles . The bromophenyl group could be introduced through a palladium-catalyzed coupling reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the bromophenyl group, and the methanol group. The bromine atom in the bromophenyl group could potentially be a site of electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and possibly its boiling point compared to similar compounds without a bromine atom .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Several studies have focused on synthesizing and characterizing derivatives of 1,2,3-triazole compounds, demonstrating their utility in exploring new chemical spaces and understanding molecular structures. For instance, the synthesis and crystal structure of new bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol have been detailed, showcasing the methodological advancements in the field of chemical crystallography (Dong & Huo, 2009). This study contributes to the broader understanding of 1,2,3-triazole derivatives' structural aspects, providing insights into their synthesis pathways and molecular conformations.
Catalytic Applications
Research into the catalytic applications of 1,2,3-triazole derivatives has shown that these compounds can significantly impact various chemical reactions. A notable example is the development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure, illustrating the versatility and efficiency of 1,2,3-triazole derivatives in catalyzing key organic transformations (Ozcubukcu et al., 2009). This catalyst's ability to operate under mild conditions with low loadings further underscores the potential of triazole-based compounds in sustainable and green chemistry.
Biological and Antimicrobial Activities
The triazole ring is a significant pharmacophore in drug design due to its resemblance to the peptide bond. Studies have demonstrated the synthesis and biological activity of triazole analogues, highlighting their potential in developing new therapeutic agents. For example, novel 1,2,3-triazole tethered 1,3-disubstituted β-carboline derivatives have shown cytotoxic and antibacterial activities, indicating the potential of triazole derivatives in addressing various health-related challenges (Salehi et al., 2016). These findings pave the way for further exploration of triazole derivatives in medicinal chemistry, especially in developing treatments for cancer and bacterial infections.
Propriétés
IUPAC Name |
[1-[(3-bromophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEJJDMITGZNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467389.png)
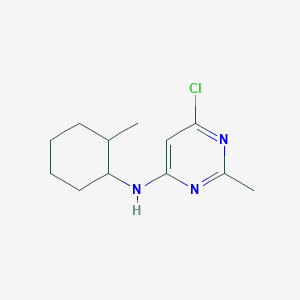
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467397.png)
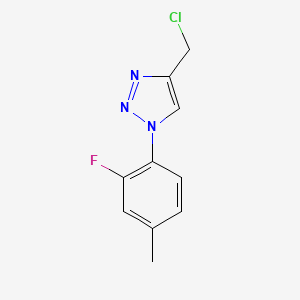
![[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467400.png)
![N-butyl-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467401.png)
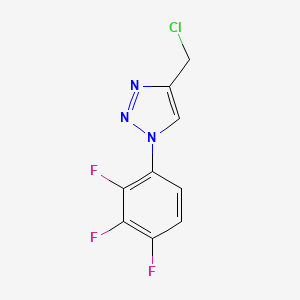
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467403.png)
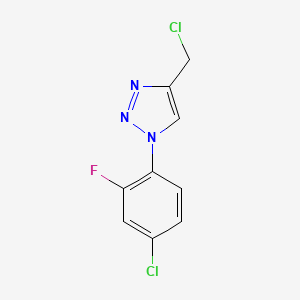
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)
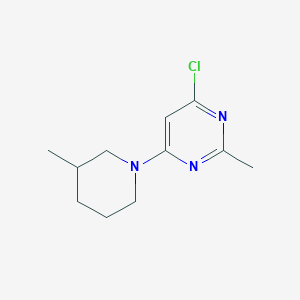
![5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1467407.png)
![4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1467409.png)
![4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467410.png)